Cyclopentylmagnesium chloride
Overview
Description
Cyclopentylmagnesium chloride is an organometallic compound with the chemical formula C5H9ClMg. It is a colorless or pale yellow liquid that is highly sensitive to moisture and air, rapidly undergoing hydrolysis and oxidation. This compound is a common reagent in organic synthesis, particularly known for its role in Grignard reactions, where it serves as a strong reducing agent and base .
Preparation Methods
Cyclopentylmagnesium chloride is typically prepared by reacting cyclopentyl chloride with metallic magnesium. The process involves dissolving cyclopentyl chloride in dry, anhydrous cyclohexane and gradually adding magnesium metal to the solution. The reaction is usually carried out at room temperature under an inert atmosphere, such as nitrogen, to prevent oxidation and hydrolysis .
Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is carefully controlled to ensure high yields and purity of the product. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and safety .
Chemical Reactions Analysis
Cyclopentylmagnesium chloride undergoes various types of chemical reactions, including:
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Nucleophilic Addition: It reacts with carbonyl compounds (e.g., aldehydes and ketones) to form alcohols. For example: [ \text{R’R’‘C=O + C5H9MgCl} \rightarrow \text{R’R’‘C(OH)C5H9 + MgClX} ] Here, R’ and R’’ represent organic groups, and the reaction proceeds through nucleophilic addition of the cyclopentyl group to the carbonyl carbon, followed by protonation.
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Substitution Reactions: It can participate in substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds .
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Reduction Reactions: As a strong reducing agent, this compound can reduce certain organic compounds, although this is less common compared to its use in nucleophilic addition .
Scientific Research Applications
Cyclopentylmagnesium chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
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Chemistry: It is a crucial reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its ability to form carbon-carbon bonds makes it invaluable in constructing intricate molecular architectures.
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Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound often have significant biological and medicinal properties .
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Industry: In the chemical industry, this compound is used to produce fine chemicals and intermediates for various industrial processes .
Mechanism of Action
The primary mechanism of action for cyclopentylmagnesium chloride involves its role as a nucleophile in Grignard reactions. The magnesium atom in the compound forms a polar bond with the carbon atom, making the carbon highly nucleophilic. This nucleophilic carbon can then attack electrophilic centers, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Cyclopentylmagnesium chloride is part of a broader class of organomagnesium compounds known as Grignard reagents. Similar compounds include:
- Methylmagnesium chloride
- Ethylmagnesium bromide
- Phenylmagnesium bromide
- Isopropylmagnesium chloride
Compared to these compounds, this compound offers unique reactivity due to the cyclopentyl group, which can impart different steric and electronic effects in reactions. This makes it particularly useful in synthesizing compounds with specific structural requirements .
Properties
IUPAC Name |
magnesium;cyclopentane;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9.ClH.Mg/c1-2-4-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIVBIRNYZIHNE-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[CH-]C1.[Mg+2].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClMg | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.88 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32916-51-1 | |
Record name | Cyclopentylmagnesium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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